4-(3-Bromo-4-methoxybenzoyl)morpholine
Description
4-(3-Bromo-4-methoxybenzoyl)morpholine (C₁₂H₁₄BrNO₃, MW 300.15 g/mol) features a morpholine ring connected via a carbonyl group to a benzene ring substituted with bromo (position 3) and methoxy (position 4) groups.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
LCGVOPIZAXVBPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
4-(3-Bromo-4-methylbenzoyl)morpholine (CAS 443637-62-5)
- Structure : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at position 3.
- Molecular Formula: C₁₂H₁₄BrNO₂.
- Molecular Weight : 284.15 g/mol.
- Key Difference : The methyl group is less electron-donating than methoxy, reducing the electron density of the benzene ring. This substitution may lower reactivity in electrophilic aromatic substitution compared to the target compound.
- Application : Used in studies exploring substituent effects on physicochemical properties .
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)
- Structure : Bromo (position 2), fluoro (position 6), and trifluoromethyl (CF₃, position 3) substituents.
- Molecular Formula: C₁₃H₁₁BrF₄NO₂.
- Key Difference : The CF₃ group is strongly electron-withdrawing, while fluorine enhances electronegativity. This compound likely exhibits higher polarity and altered reactivity compared to the target compound.
- Application : Intermediate in nickel-catalyzed cross-coupling reactions .
Linkage Variations (Benzoyl vs. Benzyl)
4-(2-Bromo-5-methoxybenzyl)morpholine (CAS 1394291-49-6)
- Structure : Benzyl (CH₂) linkage instead of benzoyl (CO); bromo (position 2) and methoxy (position 5).
- Molecular Formula: C₁₂H₁₅BrNO₂.
- Key Difference : The benzyl group lacks the electron-withdrawing carbonyl, increasing electron density on the benzene ring. This structural difference may enhance stability in reducing environments.
- Application : Investigated in medicinal chemistry for drug discovery .
4-(2-Bromo-4-fluorobenzyl)morpholine (CAS 1086600-40-9)
- Structure : Benzyl linkage with bromo (position 2) and fluoro (position 4).
- Molecular Formula: C₁₁H₁₃BrFNO.
- Key Difference : Fluorine’s electronegativity may improve metabolic stability compared to methoxy-substituted analogs.
- Safety : GHS-compliant safety data sheets are available for handling guidelines .
Heterocyclic and Salt Derivatives
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Structure : Benzene fused to a thiadiazole ring with bromo at position 5.
- Characterization : Validated via X-ray crystallography and NMR .
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3)
Sulfonyl and Triazole Derivatives
4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Structure : Sulfonyl (SO₂) linkage with methoxy (position 4).
- Key Difference : The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy in the target compound.
- Synthesis : Prepared via Grignard reactions and flash chromatography .
1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones
- Structure : Triazole core conjugated with morpholine.
- Application : Exhibits antioxidant activity (e.g., free radical scavenging) in biochemical assays .
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